molecular formula C29H27N3O8 B4142902 Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B4142902
M. Wt: 545.5 g/mol
InChI Key: HFTYQDURCLJRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-((1,3-benzodioxol-5-ylmethyl){[(4-methoxyphenyl)amino]carbonyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the 1,3-benzodioxole moiety through a cyclization reaction of catechol with formaldehyde.

    Amidation Reaction: The benzodioxole intermediate is then reacted with an amine derivative, such as 4-methoxyphenylamine, to form the corresponding amide.

    Coupling Reaction: The amide intermediate is coupled with a pyrrolidine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-((1,3-benzodioxol-5-ylmethyl){[(4-methoxyphenyl)amino]carbonyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-[3-((1,3-benzodioxol-5-ylmethyl){[(4-methoxyphenyl)amino]carbonyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The benzodioxole moiety may also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Ethyl 4-[3-((1,3-benzodioxol-5-ylmethyl){[(4-methoxyphenyl)amino]carbonyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds also exhibit anticancer properties and share structural similarities with the benzodioxole moiety.

    Pyrrolidine Derivatives: Known for their biological activity, particularly in the development of pharmaceuticals.

    Benzodioxole Compounds: These compounds are studied for their potential therapeutic applications, including anticancer and antimicrobial activities.

The uniqueness of Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate lies in its combination of these structural motifs, which may confer enhanced biological activity and specificity.

Properties

IUPAC Name

ethyl 4-[3-[1,3-benzodioxol-5-ylmethyl-[(4-methoxyphenyl)carbamoyl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O8/c1-3-38-28(35)19-5-9-21(10-6-19)32-26(33)15-23(27(32)34)31(16-18-4-13-24-25(14-18)40-17-39-24)29(36)30-20-7-11-22(37-2)12-8-20/h4-14,23H,3,15-17H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTYQDURCLJRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(3-{(1,3-benzodioxol-5-ylmethyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.